Cas no 128959-18-2 (Benzeneethanamine,2-[(3,4-dimethoxyphenyl)thio]-a-methyl-, hydrochloride (1:1))

Benzeneethanamine,2-[(3,4-dimethoxyphenyl)thio]-a-methyl-, hydrochloride (1:1) structure
128959-18-2 structure
Product Name:Benzeneethanamine,2-[(3,4-dimethoxyphenyl)thio]-a-methyl-, hydrochloride (1:1)
Numero CAS:128959-18-2
MF:C17H22ClNO2S
MW:339.880082607269
CID:225116
PubChem ID:3075826
Update Time:2025-04-19

Benzeneethanamine,2-[(3,4-dimethoxyphenyl)thio]-a-methyl-, hydrochloride (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneethanamine,2-[(3,4-dimethoxyphenyl)thio]-a-methyl-, hydrochloride (1:1)
    • 1-[2-(3,4-dimethoxyphenyl)sulfanylphenyl]propan-2-amine,hydrochloride
    • Benzeneethanamine, 2-((3,4-dimethoxyphenyl)thio)-alpha-methyl-, hydroc hloride
    • 1-(2-(3,4-dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride
    • 1-[2-(3,4-dimethoxyphenylthio)phenyl]-2-propylamine hydrochloride
    • AC1MIP7B
    • LS-30134
    • 1-{2-[(3,4-Dimethoxyphenyl)sulfanyl]phenyl}propan-2-amine--hydrogen chloride (1/1)
    • Benzeneethanamine, 2-((3,4-dimethoxyphenyl)thio)-alpha-methyl-, hydrochloride
    • 1-[2-(3,4-dimethoxyphenyl)sulfanylphenyl]propan-2-amine;hydrochloride
    • 128959-18-2
    • DTXSID90926245
    • 2-((3,4-Dimethoxyphenyl)thio)-alpha-methylbenzeneethanamine hydrochloride
    • Inchi: 1S/C17H21NO2S.ClH/c1-12(18)10-13-6-4-5-7-17(13)21-14-8-9-15(19-2)16(11-14)20-3;/h4-9,11-12H,10,18H2,1-3H3;1H
    • Chiave InChI: OHTKBSWZKZOJSL-UHFFFAOYSA-N
    • Sorrisi: Cl.S(C1C=CC(=C(C=1)OC)OC)C1C=CC=CC=1CC(C)N

Proprietà calcolate

  • Massa esatta: 339.10616
  • Massa monoisotopica: 339.1059778g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 6
  • Complessità: 303
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 69.8Ų

Proprietà sperimentali

  • PSA: 44.48
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.